molecular formula C15H19NO3 B7470132 2,3-Dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone

2,3-Dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone

Cat. No. B7470132
M. Wt: 261.32 g/mol
InChI Key: OMQGIQZVEFDHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone, commonly known as MDBP, is a psychoactive drug that belongs to the cathinone family. It is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

MDBP acts as a monoamine transporter inhibitor, which means that it prevents the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which can have various effects on mood, behavior, and perception. MDBP also acts as a weak agonist at the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to produce rewarding effects in animal models of drug addiction. It has also been shown to produce analgesic effects in mice. In humans, MDBP has been reported to produce euphoria, increased sociability, and enhanced music appreciation.

Advantages and Limitations for Lab Experiments

MDBP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also some limitations to using MDBP in lab experiments. It is a controlled substance in many countries, which means that obtaining it for research purposes can be difficult. It is also a psychoactive drug, which means that it may have unwanted effects on research subjects.

Future Directions

There are several future directions for research on MDBP. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce cocaine self-administration in rats and to reduce withdrawal symptoms in mice. Another area of interest is its potential use in the treatment of depression and anxiety. It has been shown to have antidepressant and anxiolytic effects in animal models. Finally, there is interest in further elucidating the mechanism of action of MDBP, particularly its effects on monoamine transporters and serotonin receptors.

Synthesis Methods

MDBP is synthesized by the reaction of 3-methylpiperidin-1-amine with 1,3-benzodioxole-5-carboxylic acid followed by reduction with sodium borohydride. The final product is purified by recrystallization from ethanol. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

MDBP has been extensively studied for its potential therapeutic properties. It is believed to have antidepressant, anxiolytic, and analgesic effects. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. MDBP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-3-2-6-16(10-11)15(17)12-4-5-13-14(9-12)19-8-7-18-13/h4-5,9,11H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQGIQZVEFDHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57258816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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